

# Optimizing Trimetazidine DiHCl dosage for in vivo animal studies

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# Technical Support Center: Trimetazidine DiHCl In Vivo Studies

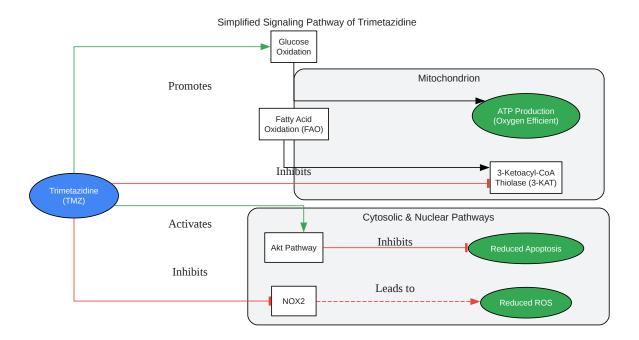
Welcome to the technical support center for optimizing **Trimetazidine DiHCI** (TMZ) dosage in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.

## Frequently Asked Questions (FAQs)

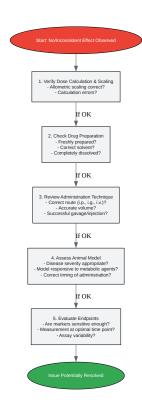
Q1: What is the primary mechanism of action for Trimetazidine?

A1: Trimetazidine is a metabolic agent that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3] It achieves this by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation.[1][2][3] This metabolic shift helps maintain cellular energy (ATP) production under ischemic or hypoxic conditions, protecting cells from damage.[1][2] Additionally, TMZ has been shown to be involved in various signaling pathways, including Akt, SIRT1-AMPK, and NOX2, contributing to its anti-inflammatory, antioxidant, and anti-apoptotic effects.[4][5][6][7]

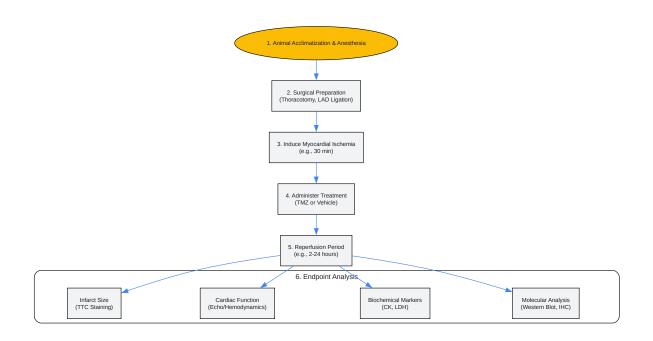












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